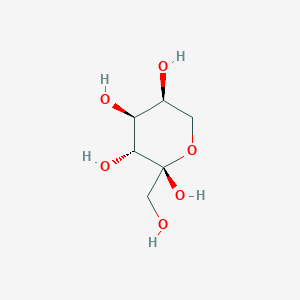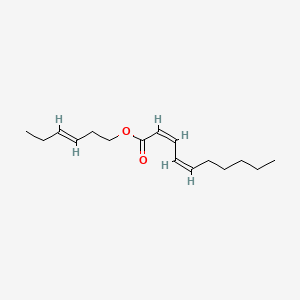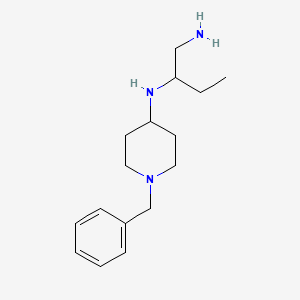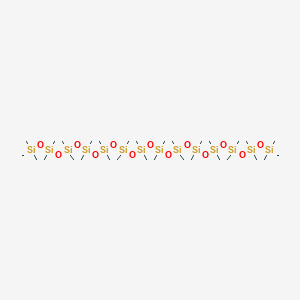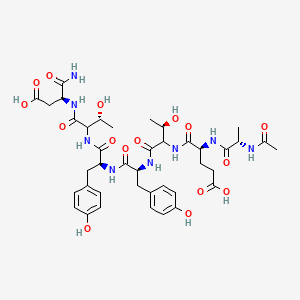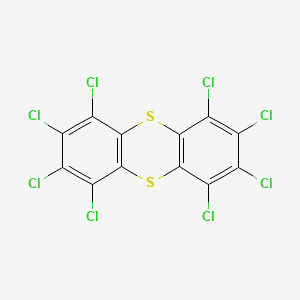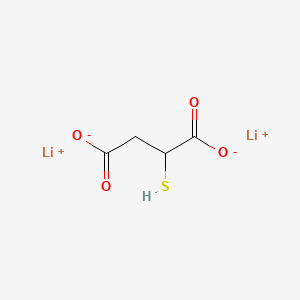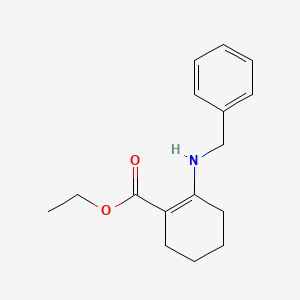
(2-(Acryloyloxy)ethyl)dimethylammonium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El nitrato de (2-(acriloiloxi)etil)dimetilamonio es un compuesto orgánico que pertenece a la clase de las sales de amonio cuaternario. Se caracteriza por la presencia de un grupo acrilato y un grupo dimetilamonio. Este compuesto es conocido por su alta reactividad y se utiliza ampliamente en diversas aplicaciones químicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de nitrato de (2-(acriloiloxi)etil)dimetilamonio generalmente implica la reacción de (2-(acriloiloxi)etil)dimetilamina con ácido nítrico. La reacción se lleva a cabo en condiciones controladas para garantizar la formación del producto deseado. El esquema general de reacción es el siguiente:
(2-(acriloiloxi)etil)dimetilamina+Ácido nítrico→Nitrato de (2-(acriloiloxi)etil)dimetilamonio
Métodos de producción industrial
En entornos industriales, la producción de nitrato de (2-(acriloiloxi)etil)dimetilamonio implica la síntesis a gran escala utilizando reactores de flujo continuo. Este método garantiza un alto rendimiento y pureza del producto. Las condiciones de reacción, como la temperatura, la presión y la concentración de los reactivos, se optimizan para lograr una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
El nitrato de (2-(acriloiloxi)etil)dimetilamonio experimenta diversas reacciones químicas, que incluyen:
Polimerización: El grupo acrilato puede sufrir polimerización por radicales libres para formar polímeros.
Sustitución nucleofílica: El grupo dimetilamonio puede participar en reacciones de sustitución nucleofílica.
Hidrólisis: El compuesto puede hidrolizarse en condiciones ácidas o básicas para formar alcoholes y aminas correspondientes.
Reactivos y condiciones comunes
Polimerización: Los iniciadores como el azo-bis-isobutironitrilo (AIBN) se utilizan comúnmente en condiciones térmicas.
Sustitución nucleofílica: Se utilizan reactivos como el hidróxido de sodio o el carbonato de potasio en condiciones suaves.
Hidrólisis: Se emplean condiciones ácidas o básicas, como el ácido clorhídrico o el hidróxido de sodio.
Principales productos formados
Polimerización: Polinitrato de (2-(acriloiloxi)etil)dimetilamonio
Sustitución nucleofílica: Sales de amonio sustituidas
Hidrólisis: Alcoholes y aminas correspondientes
Aplicaciones Científicas De Investigación
El nitrato de (2-(acriloiloxi)etil)dimetilamonio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como monómero en la síntesis de polímeros y copolímeros.
Biología: Se emplea en la modificación de biomoléculas para mejorar la estabilidad y la reactividad.
Medicina: Se investiga su posible uso en sistemas de administración de fármacos debido a su capacidad para formar hidrogeles.
Industria: Se utiliza en la producción de recubrimientos, adhesivos y resinas de intercambio iónico.
Mecanismo De Acción
El mecanismo de acción del nitrato de (2-(acriloiloxi)etil)dimetilamonio implica su interacción con diversos objetivos moleculares. El grupo acrilato puede sufrir polimerización, formando redes reticuladas que mejoran las propiedades mecánicas de los materiales. El grupo dimetilamonio puede interactuar con moléculas con carga negativa, facilitando los procesos de intercambio iónico y adsorción.
Comparación Con Compuestos Similares
Compuestos similares
- Cloruro de (2-(acriloiloxi)etil)trimetilamonio
- Cloruro de (2-(metacriloiloxi)etil)trimetilamonio
- Cloruro de (3-(metacriloilamino)propil)trimetilamonio
Singularidad
El nitrato de (2-(acriloiloxi)etil)dimetilamonio es único debido a su contraión nitrato, que confiere propiedades de reactividad y solubilidad distintas en comparación con sus contrapartes de cloruro. Esta singularidad lo hace adecuado para aplicaciones específicas donde se prefieren los iones nitrato.
Propiedades
Número CAS |
85422-98-6 |
|---|---|
Fórmula molecular |
C7H14N2O5 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl prop-2-enoate;nitric acid |
InChI |
InChI=1S/C7H13NO2.HNO3/c1-4-7(9)10-6-5-8(2)3;2-1(3)4/h4H,1,5-6H2,2-3H3;(H,2,3,4) |
Clave InChI |
DKUCPGQRVQHYRA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C=C.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


